Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate is a chemical compound that features a phosphonate group attached to a piperidine ring, which is further substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate typically involves the reaction of piperidine with a chlorophenyl derivative and a phosphonate reagent. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Starting Materials: Piperidine, 4-chlorobenzyl chloride, and dimethyl phosphite.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydride.
Procedure: The piperidine is first reacted with 4-chlorobenzyl chloride to form the intermediate, which is then treated with dimethyl phosphite to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing the compound to act as an inhibitor or modulator of enzyme activity. The piperidine ring and chlorophenyl group contribute to the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [(4-fluorophenyl)(piperidin-1-yl)methyl]phosphonate
- Dimethyl [(4-bromophenyl)(piperidin-1-yl)methyl]phosphonate
- Dimethyl [(4-methylphenyl)(piperidin-1-yl)methyl]phosphonate
Uniqueness
Dimethyl [(4-chlorophenyl)(piperidin-1-yl)methyl]phosphonate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity and specificity for its targets.
Properties
CAS No. |
650634-04-1 |
---|---|
Molecular Formula |
C14H21ClNO3P |
Molecular Weight |
317.75 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)-dimethoxyphosphorylmethyl]piperidine |
InChI |
InChI=1S/C14H21ClNO3P/c1-18-20(17,19-2)14(16-10-4-3-5-11-16)12-6-8-13(15)9-7-12/h6-9,14H,3-5,10-11H2,1-2H3 |
InChI Key |
VKUBUAKVKVBLTB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC=C(C=C1)Cl)N2CCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.